molecular formula C4H5FN2O3 B583537 2-Fluoro-3-ureidopropenoic Acid CAS No. 76831-42-0

2-Fluoro-3-ureidopropenoic Acid

Cat. No.: B583537
CAS No.: 76831-42-0
M. Wt: 148.093
InChI Key: OPWMPTHPMVSPJW-UPHRSURJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-ureidopropenoic Acid involves the reaction of fluoroacetic acid with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-ureidopropenoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-ureidopropenoic Acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-ureidopropenoic Acid involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound can inhibit or activate certain enzymes, affecting cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-aminopropenoic Acid
  • 3-Fluoro-2-ureidopropenoic Acid
  • 2-Chloro-3-ureidopropenoic Acid

Uniqueness

2-Fluoro-3-ureidopropenoic Acid is unique due to its specific fluorine substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(Z)-3-(carbamoylamino)-2-fluoroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O3/c5-2(3(8)9)1-7-4(6)10/h1H,(H,8,9)(H3,6,7,10)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWMPTHPMVSPJW-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\F)\NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747811
Record name (2Z)-3-(Carbamoylamino)-2-fluoroprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76831-42-0
Record name (2Z)-3-(Carbamoylamino)-2-fluoroprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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